Cas no 75353-62-7 (2-amino-3-Quinolinecarboxaldehyde)
2-amino-3-Quinolinecarboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-3-Quinolinecarboxaldehyde
- 2-Amino-3-quinolinecarbaldehyde
- 2-Amino-1-azaazulene
- 2-amino-3-formylquinoline
- 2-aminocyclohepta< b> pyrrole
- 2-aminoquinoline-3-carbaldehyde
- amino-2 aza-1-azulene
- amino-2 formyl-3 quinoleine
- CTK1B8517
- 75353-62-7
- AKOS006370710
- SCHEMBL807146
-
- Inchi: 1S/C10H8N2O/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H,(H2,11,12)
- InChI Key: PIIZROVJGVZIOL-UHFFFAOYSA-N
- SMILES: O=CC1=C(N)N=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 172.063662883g/mol
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 56Ų
2-amino-3-Quinolinecarboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004733-1g |
2-Aminoquinoline-3-carbaldehyde |
75353-62-7 | 95% | 1g |
$611.00 | 2023-09-01 | |
| Alichem | A189004733-5g |
2-Aminoquinoline-3-carbaldehyde |
75353-62-7 | 95% | 5g |
$1642.16 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040545-1g |
2-Aminoquinoline-3-carbaldehyde |
75353-62-7 | 97% | 1g |
¥5177.00 | 2024-07-28 |
2-amino-3-Quinolinecarboxaldehyde Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 2-amino-3-Quinolinecarboxaldehyde
Exploring the Versatile Applications and Properties of 2-amino-3-Quinolinecarboxaldehyde (CAS No. 75353-62-7)
2-amino-3-Quinolinecarboxaldehyde (CAS No. 75353-62-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This quinoline derivative features both an amino group and a formyl group, making it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, fluorescent probes, and coordination chemistry.
The compound's molecular structure, C10H8N2O, provides unique electronic properties that are useful in designing bioactive molecules. Recent studies highlight its role in developing novel antimicrobial agents and anticancer compounds, aligning with the growing demand for new therapeutic solutions in modern medicine. Its ability to act as a ligand in metal-organic frameworks (MOFs) has also sparked interest in materials science applications.
In the context of current research trends, 2-amino-3-Quinolinecarboxaldehyde is being explored for its potential in AI-driven drug discovery platforms. The rise of computational chemistry and machine learning in pharmaceutical research has increased the need for versatile building blocks like this compound. Its structural features make it suitable for virtual screening and molecular docking studies, addressing one of the most searched topics in modern chemical research.
The synthesis and purification of 2-amino-3-Quinolinecarboxaldehyde require specialized knowledge in organic chemistry techniques. Researchers often inquire about optimal reaction conditions, yield improvement strategies, and characterization methods for this compound. These questions reflect the practical challenges faced in laboratory settings and the compound's importance in synthetic chemistry workflows.
From a commercial perspective, the demand for high-purity 2-amino-3-Quinolinecarboxaldehyde has been steadily increasing. Suppliers and manufacturers are focusing on developing scalable production methods to meet the needs of academic and industrial researchers. The compound's stability, solubility properties, and storage requirements are frequently discussed topics among procurement specialists in the chemical industry.
Environmental considerations are also shaping research directions for 75353-62-7. Scientists are investigating greener synthesis routes and evaluating the compound's environmental fate as part of sustainable chemistry initiatives. This aligns with the broader industry trend toward eco-friendly chemical processes and responsible material development.
Analytical characterization of 2-amino-3-Quinolinecarboxaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. The interpretation of spectral data for this compound is a common subject in chemical forums and educational resources, reflecting its importance in analytical chemistry training and practice.
Looking forward, the scientific community anticipates expanded applications for 2-amino-3-Quinolinecarboxaldehyde in emerging fields like molecular electronics and smart materials. Its conjugated system and functional groups make it a candidate for developing organic semiconductors and sensors, areas that are receiving increased research funding worldwide. These potential applications address frequently searched topics in materials science and nanotechnology.
For researchers working with CAS No. 75353-62-7, proper handling procedures and safety considerations are essential, though the compound doesn't fall under restricted categories. Laboratory best practices recommend standard protective measures when working with this material, similar to other fine chemicals used in research settings.
The patent landscape surrounding 2-amino-3-Quinolinecarboxaldehyde derivatives continues to evolve, with new filings appearing regularly in pharmaceutical and material science applications. This intellectual property activity indicates the compound's ongoing commercial relevance and the competitive nature of research in these fields.
Educational institutions are increasingly including quinoline-based compounds like 2-amino-3-Quinolinecarboxaldehyde in their advanced organic chemistry curricula. The compound serves as an excellent example for teaching important concepts in heterocyclic chemistry and molecular design principles.
In summary, 2-amino-3-Quinolinecarboxaldehyde (CAS No. 75353-62-7) represents a multifaceted research chemical with growing importance across multiple scientific disciplines. Its unique structural features, combined with current research trends and technological advancements, ensure its continued relevance in both academic and industrial settings. The compound's versatility addresses many of the pressing questions and challenges in contemporary chemical research.
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